4-Acetyl-6-methoxypyridine-2-carbaldehyde
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Overview
Description
4-Acetyl-6-methoxypyridine-2-carbaldehyde is a chemical compound with the molecular formula C7H7NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-methoxypyridine-2-carbaldehyde typically involves the reaction of 2,6-dibromopyridine with methanol in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in achieving consistent quality .
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-methoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Acetyl-6-methoxypyridine-2-carbaldehyde is used in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Research on its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-methoxypyridine-2-carbaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxypyridine-2-carbaldehyde
- 2-Formyl-6-methoxypyridine
- 6-Methoxypicolinaldehyde
Uniqueness
4-Acetyl-6-methoxypyridine-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its acetyl and methoxy groups make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Properties
CAS No. |
1393552-66-3 |
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Molecular Formula |
C9H9NO3 |
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-acetyl-6-methoxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C9H9NO3/c1-6(12)7-3-8(5-11)10-9(4-7)13-2/h3-5H,1-2H3 |
InChI Key |
RWGWPERGDJCVLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)OC)C=O |
Origin of Product |
United States |
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